molecular formula C5H8O2S2 B2470308 Methyl dithiolane-3-carboxylate CAS No. 144332-03-6

Methyl dithiolane-3-carboxylate

Cat. No.: B2470308
CAS No.: 144332-03-6
M. Wt: 164.24
InChI Key: CAIVRVOITSYTKI-UHFFFAOYSA-N
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Description

Methyl dithiolane-3-carboxylate is an organic compound characterized by a dithiolane ring structure attached to a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl dithiolane-3-carboxylate typically involves the reaction of dithiols with esters or aldehydes. One common method is the double conjugate addition of dithiols to propargylic ketones, esters, and aldehydes, which yields β-keto 1,3-dithiolanes in excellent yields . The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the dithiolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl dithiolane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to other sulfur-containing structures.

    Substitution: The carboxylate group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while substitution reactions can produce various substituted carboxylates.

Scientific Research Applications

Methyl dithiolane-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl dithiolane-3-carboxylate include:

  • 1,3-Dithiolane-2-thione
  • 1,3-Dithiane-2-carboxylate
  • Lipoic acid

Uniqueness

This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl dithiolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S2/c1-7-5(6)4-2-3-8-9-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIVRVOITSYTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCSS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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